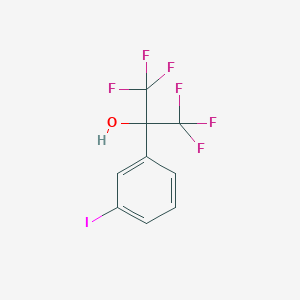

1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol

CAS No.: 2366994-34-3

Cat. No.: VC5030324

Molecular Formula: C9H5F6IO

Molecular Weight: 370.033

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2366994-34-3 |

|---|---|

| Molecular Formula | C9H5F6IO |

| Molecular Weight | 370.033 |

| IUPAC Name | 1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H |

| Standard InChI Key | YPOTWQWXGRXHJW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol is C₉H₅F₆IO, yielding a molecular weight of 370.03 g/mol . This aligns with its 4-iodophenyl analog, differing only in the substitution position of the iodine atom on the phenyl ring. The hexafluoroisopropyl group (-CF₃)₂CH(OH) confers high polarity and strong hydrogen-bonding capacity, while the iodine atom introduces steric and electronic effects that influence reactivity .

Structural Comparison to HFIP

The parent compound, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP; CAS 920-66-1), shares the same fluorinated alcohol backbone. HFIP is a colorless liquid with a boiling point of 59°C, density of 1.596 g/mL, and exceptional solubility in polar solvents like water (1000 g/L at 25°C) . Substitution with a 3-iodophenyl group significantly alters its physical and chemical behavior, including increased molecular weight and potential for π-π interactions due to the aromatic ring .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of the 3-iodophenyl derivative is documented, the 4-iodophenyl analog (CAS 1214788-34-7) is synthesized via diazotization and iodide substitution. A representative route involves:

-

Diazotization: Treatment of 4-(hexafluoro-2-hydroxyisopropyl)aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C to form a diazonium intermediate .

-

Iodide Substitution: Reaction with potassium iodide (KI) to replace the diazo group with iodine, yielding the 4-iodophenyl product .

Reaction Conditions and Yield

Key parameters for the 4-iodo analog synthesis include:

Adapting these conditions to the 3-iodo isomer may require optimization to address differences in intermediate stability and reaction kinetics.

Physical and Chemical Properties

Physical Properties (Extrapolated)

Chemical Reactivity

-

Hydrogen Bonding: The hydroxyl group participates in strong hydrogen bonds, akin to HFIP, which stabilizes α-helical conformations in peptides .

-

Electrophilic Substitution: The iodine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings for further functionalization.

-

Acidity: The hydroxyl proton is highly acidic (pKa ~9.42 for HFIP ), facilitating deprotonation under basic conditions.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The 4-iodophenyl analog is utilized in synthesizing fluorinated surfactants and emulsifiers . The 3-iodo derivative could serve similarly, with potential applications in:

-

Radioimaging: Iodine-123/131 isotopes for SPECT imaging.

-

Drug Design: As a building block for kinase inhibitors or thyroid hormone analogs.

Polymer Science

HFIP’s role as a solvent for polyamides and esters suggests that the iodophenyl variant might dissolve high-performance polymers, enabling advanced material processing.

Catalysis

HFIP enhances cycloaddition reactions via hydrogen-bond catalysis . The iodine substituent could modulate electronic effects, improving selectivity in Rh-catalyzed transformations.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective routes for 3-iodophenyl substitution.

-

Thermodynamic Studies: Measure melting/boiling points and solubility parameters.

-

Toxicological Profiling: Assess acute/chronic toxicity and environmental fate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume